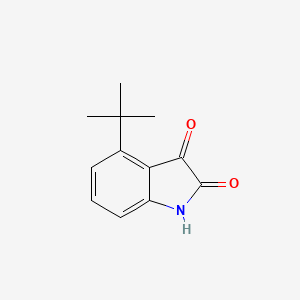
4-(tert-Butyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)indoline-2,3-dione is a chemical compound belonging to the indoline family, characterized by the presence of a tert-butyl group at the 4th position of the indoline-2,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical coupling of indolin-2-ones with tert-butyl hydroperoxide, which provides a simple and efficient route to indolinediones . The reaction conditions often involve the use of elemental sulfur and copper catalysts to facilitate the decarboxylative redox cyclization reaction .
Industrial Production Methods
Industrial production methods for 4-(tert-Butyl)indoline-2,3-dione may involve large-scale synthesis using similar radical coupling techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the dione group into corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Copper catalysts are often used in radical coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
4-(tert-Butyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)indoline-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its structural features allow it to bind to specific receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
tert-Butyl-substituted indoles: Share the tert-butyl group but differ in the position and nature of other substituents.
Uniqueness
4-(tert-Butyl)indoline-2,3-dione is unique due to the presence of the tert-butyl group at the 4th position, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-tert-butyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)7-5-4-6-8-9(7)10(14)11(15)13-8/h4-6H,1-3H3,(H,13,14,15) |
InChI Key |
XGLAUYQUKQKJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(=CC=C1)NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




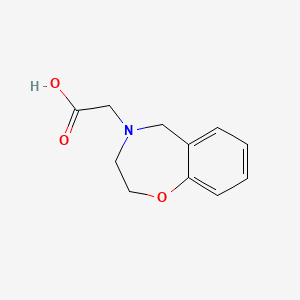
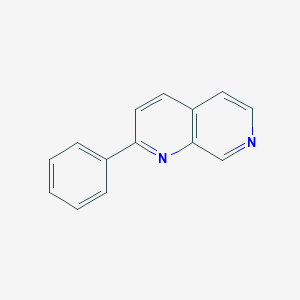


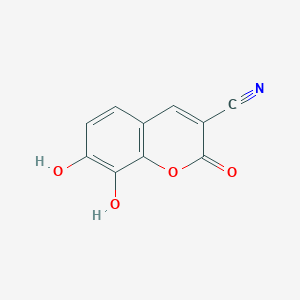

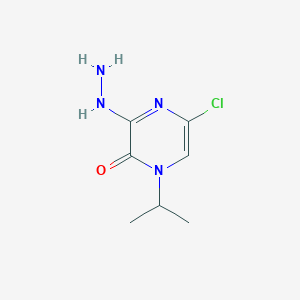
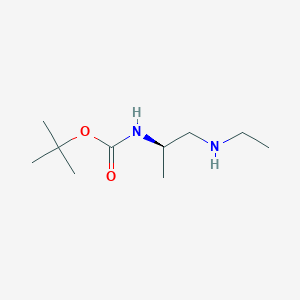
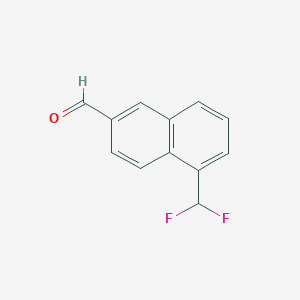
![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
